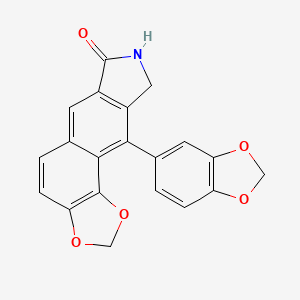

Helioxanthin derivative 5-4-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El derivado de helioxantina 5-4-2 es un compuesto químico conocido por sus importantes propiedades antivirales, particularmente contra el virus de la hepatitis B (VHB). Es un análogo de la helioxantina y exhibe una potente actividad anti-VHB in vitro

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del derivado de helioxantina 5-4-2 implica múltiples pasos, comenzando con el compuesto original helioxantina. La ruta sintética generalmente incluye la formación de intermedios clave a través de diversas reacciones orgánicas como ciclación, oxidación y sustitución. Las condiciones específicas de reacción, incluyendo temperatura, solventes y catalizadores, se optimizan para lograr un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial del derivado de helioxantina 5-4-2 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de solventes y reactivos de grado industrial, junto con técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares requeridos para la investigación y el uso terapéutico potencial .

Análisis De Reacciones Químicas

Tipos de reacciones: El derivado de helioxantina 5-4-2 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos nucleofílicos como metóxido de sodio y terc-butóxido de potasio.

Productos principales:

Aplicaciones Científicas De Investigación

Antiviral Applications

Mechanism of Action:

Helioxanthin derivative 5-4-2 exhibits potent antiviral properties, primarily targeting the hepatitis B virus (HBV). Research indicates that it effectively inhibits HBV gene expression and replication in vitro, with an effective concentration range (EC50) as low as 0.08 µM in HepG2.2.15 cells . This compound not only reduces HBV DNA but also decreases HBV RNA and protein expression, making it a promising candidate for antiviral drug development.

Clinical Relevance:

In addition to its efficacy against HBV, this compound has been evaluated for its potential against other viral infections. While initial studies indicated limited efficacy against SARS-CoV-2, further research is warranted to explore its full antiviral spectrum .

Data Table - Antiviral Efficacy of this compound:

| Parameter | Value |

|---|---|

| EC50 (HepG2.2.15) | 0.08 µM |

| Inhibition of HBV DNA | Significant |

| Inhibition of HBV RNA | Significant |

| Inhibition of HBV Protein | Significant |

Osteogenic Effects

Bone Health Applications:

this compound has shown promising osteogenic effects, which could be beneficial in treating osteoporosis. Studies indicate that this compound promotes bone formation while inhibiting osteoclast differentiation, thus reducing bone resorption . The ability to stimulate osteoblast activity and suppress osteoclast formation positions this compound as a potential therapeutic agent in osteoporosis management.

Case Study - Osteogenic Activity:

In a study involving mouse preosteoblastic MC3T3-E1 cells, this compound was found to enhance cell proliferation and differentiation into osteoblasts, leading to increased mineralization . The compound’s mechanism involves suppression of factors that promote osteoclast differentiation, thereby maintaining bone density.

Data Table - Osteogenic Effects of this compound:

| Parameter | Effect |

|---|---|

| Osteoblast Activity | Increased |

| Osteoclast Differentiation | Suppressed |

| Mineralization | Enhanced |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds known for their biological activities. Below is a comparative analysis highlighting key features and activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Helioxanthin | Natural product; antiviral against HBV | Inhibits HBV replication |

| Brominated Helioxanthin | Halogenated variant; enhanced potency | Moderate activity against HIV |

| Arylnaphthalene Lignans | Structural analogs; diverse activities | Antiviral and anticancer properties |

| Cyclic Hydrazide Derivative | Modified structure; potential HIV inhibitor | Potent activity against HIV |

Mecanismo De Acción

El derivado de helioxantina 5-4-2 ejerce sus efectos antivirales dirigiéndose a múltiples pasos en el ciclo de vida viral. Inhibe los niveles de ARNm del VHB y las transcripciones del VHB, reduciendo así la replicación viral. El compuesto también afecta la actividad de factores de transcripción esenciales, lo que lleva a una disminución de la expresión de proteínas virales . Los objetivos moleculares incluyen promotores virales y ARN pregenómico, que son cruciales para la replicación viral .

Compuestos similares:

Helioxantina: El compuesto original con propiedades antivirales similares.

Helioxantina 5-4-2: Otro análogo con actividad comparable contra el VHB.

Singularidad: El derivado de helioxantina 5-4-2 destaca por su mayor potencia y espectro más amplio de actividad antiviral en comparación con sus análogos. Su capacidad para inhibir múltiples cepas virales y su eficacia contra cepas de VHB resistentes a los fármacos lo convierten en un compuesto único y valioso en la investigación antiviral .

Comparación Con Compuestos Similares

Helioxanthin: The parent compound with similar antiviral properties.

Helioxanthin 5-4-2: Another analogue with comparable activity against HBV.

Uniqueness: Helioxanthin derivative 5-4-2 stands out due to its higher potency and broader spectrum of antiviral activity compared to its analogues. Its ability to inhibit multiple viral strains and its effectiveness against drug-resistant HBV strains make it a unique and valuable compound in antiviral research .

Actividad Biológica

Helioxanthin derivative 5-4-2 is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is an analogue of helioxanthin, a compound known for its potential therapeutic applications. The derivative has been investigated for its antiviral properties as well as its role in promoting osteogenesis and inhibiting osteoclast differentiation.

Antiviral Activity

In Vitro Studies:

this compound exhibits significant antiviral activity against several viruses, including Hepatitis B virus (HBV) and Herpes Simplex Virus type 1 (HSV-1). The effective concentration (EC50) values for HBV and HSV-1 are reported as follows:

| Virus | EC50 (μM) |

|---|---|

| HBV | 0.08 |

| HSV-1 | 0.29 |

These values indicate that this compound is highly effective at low concentrations, suggesting its potential as a therapeutic agent for viral infections .

Osteogenic Activity

Mechanism of Action:

Research indicates that this compound promotes osteogenesis by enhancing the differentiation of preosteoblastic cells and suppressing osteoclast formation. The compound was shown to stimulate nitric oxide (NO) production, which plays a crucial role in bone metabolism.

Case Study:

In a study involving dental pulp stem cells (DPSCs), both young and elderly groups were treated with this compound under osteogenic conditions. Results demonstrated increased expression of key osteogenic markers such as Runx2, alkaline phosphatase (ALP), and collagen type I (ColIa1). Notably, the compound enhanced mineral deposition significantly compared to control groups.

| Parameter | Young DPSCs | Elderly DPSCs | Control |

|---|---|---|---|

| Runx2 Expression | Increased | Increased | Baseline |

| ALP Activity | Higher | Higher | Low |

| Mineral Deposition | Significant | Significant | None |

These findings suggest that this compound can effectively induce osteogenic differentiation across different age groups .

In Vivo Studies

Bone Regeneration:

In vivo experiments involving the transplantation of TH-induced DPSCs into calvarial defects in mice showed promising results. Micro-computed tomography (micro-CT) analysis revealed significant bone regeneration in both young and elderly groups treated with this compound compared to control groups, where no regeneration was observed.

Propiedades

IUPAC Name |

10-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-f]isoindol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c22-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-21-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKXTQRJKHBAMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.